2-[(3,5-Dibromo-2-pyridyl)amino]ethanol
Description
Properties
Molecular Formula |
C7H8Br2N2O |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
2-[(3,5-dibromopyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H8Br2N2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) |
InChI Key |
FQJBJZUHOMSBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCCO)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(3,5-Dibromo-2-pyridyl)amino]ethanol
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach:
Detailed Synthetic Routes
Bromination and Amination of Pyridine Derivatives
One effective method begins with the bromination of 2-aminopyridine or its derivatives to selectively install bromine atoms at the 3 and 5 positions. A patent describes a process involving:
- Acetylation of 2-aminopyridine with acetic anhydride under reflux.
- Controlled bromination with liquid bromine at 45–55 °C.
- Subsequent base treatment to precipitate 2-amino-5-bromopyridine.
- Diazotization in the presence of cuprous bromide catalyst and sodium nitrate at low temperature (-5 to 15 °C) to yield 2,5-dibromopyridine.
This intermediate can then be further functionalized to the 3,5-dibromo isomer or related derivatives as required.
Synthesis of 3,5-Dibromo-2-aminobenzaldehyde Intermediate
A closely related intermediate, 3,5-dibromo-2-aminobenzaldehyde, can be synthesized by:
- Reacting methyl 2-aminobenzoate with tribromo-N-methyl-N-butylimidazole under heating (60 ± 2 °C) to achieve bromination.
- Reduction with sodium borohydride in absolute ethanol at low temperature (0–5 °C) for 8–10 hours.
- Extraction, drying, and crystallization steps yield the dibrominated aminobenzaldehyde intermediate.
Though this example is for a benzaldehyde derivative, the approach highlights the utility of controlled bromination and reduction steps applicable to pyridine systems.
Coupling with Ethanolamine
The aminoethanol moiety is introduced typically by nucleophilic substitution or reductive amination of the dibromoaminopyridine intermediate with ethanolamine or its derivatives. This step forms the this compound structure.
- The amino group on the pyridine acts as a nucleophile to attach the ethanol side chain.
- Reaction conditions are controlled to prevent over-substitution or side reactions.
- Purification involves crystallization or chromatographic techniques to isolate the pure compound.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 2-aminopyridine | 2-aminopyridine, acetic anhydride, Br2 | 45–55 | 2–3 | High | Controlled addition of bromine |
| Diazotization & bromination | NaNO2, CuBr catalyst, HBr, NaNO3 | -5 to 15 | 2–5 | High | Low temperature to control substitution |
| Reduction of brominated ester | NaBH4 in absolute ethanol | 0–5 | 8–10 | High | Slow addition, temperature control |
| Aminoethanol coupling | Ethanolamine or derivative, base catalyst | Ambient to 60 | Variable | Moderate | Nucleophilic substitution step |
Research Findings and Considerations
Selectivity: The bromination steps require careful control of temperature and reagent addition to achieve selective dibromination at the 3 and 5 positions without over-bromination or substitution at undesired sites.
Yield Optimization: Using tribromo-N-methyl-N-butylimidazole as a brominating agent improves yield and process control compared to elemental bromine alone.
Reduction Conditions: Sodium borohydride reduction at low temperatures prevents side reactions and degradation of sensitive intermediates.
Industrial Feasibility: The described methods have been optimized for scalability, with simple reaction setups and straightforward purification, making them suitable for industrial production.
Purity: Crystallization from ethyl acetate and decolorization steps ensure high purity of the final compound, critical for pharmaceutical or fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
MFCD26883364 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MFCD26883364 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD26883364 often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
MFCD26883364 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.
Medicine: MFCD26883364 is investigated for its therapeutic potential in treating various diseases, owing to its unique molecular properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD26883364 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 2. Substituent Effects on Properties
Q & A
Q. What are the optimal synthetic routes for 2-[(3,5-Dibromo-2-pyridyl)amino]ethanol, and how can reaction yields be maximized?
The synthesis typically involves nucleophilic substitution between 3,5-dibromo-2-aminopyridine and bromoethanol derivatives. A method adapted from related pyridyl-aminoethanol syntheses includes refluxing the amine precursor with bromoethanol in a polar aprotic solvent (e.g., DMF) under inert gas, followed by purification via column chromatography . Key parameters for yield optimization include stoichiometric ratios (e.g., 1:1.2 amine to bromoethanol), temperature control (80–100°C), and catalyst use (e.g., K₂CO₃). Impurities often arise from incomplete substitution or side reactions; TLC monitoring at intermediate stages is recommended.
Q. How can the purity and structural integrity of this compound be validated?
Characterization should combine spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to confirm the pyridyl ring substitution pattern and ethanolamine linkage. For example, the NH proton in the ethanolamine moiety typically appears as a broad singlet near δ 5.5–6.0 ppm .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding. SHELX programs are robust for small-molecule crystallography, even with heavy atoms like bromine .
- Elemental analysis : Validate Br content (expected ~45% by mass).
Q. What solvents and conditions are suitable for stabilizing this compound in experimental setups?
The compound is moderately polar and soluble in DMSO, DMF, and ethanol. Stability tests suggest storage at –20°C under nitrogen to prevent degradation via bromine displacement or oxidation. Avoid aqueous solutions at high pH (>9), as the ethanolamine group may undergo hydrolysis .
Advanced Research Questions
Q. How does this compound interact with transition metals in coordination chemistry?
The pyridyl nitrogen and ethanolamine oxygen act as donor sites, forming complexes with metals like Cu(II) or Zn(II). A study on analogous nitro-pyridyl-aminoethanol compounds showed square-planar geometries with Cu(II), validated by UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (quasi-reversible redox peaks) . For this compound, computational modeling (DFT) could predict ligand field strength and spin states. Experimental validation via X-ray absorption spectroscopy (XAS) is advised .
Q. What contradictions exist in reported biological activities of halogenated pyridyl-aminoethanol derivatives, and how can they be resolved?
Discrepancies in enzyme inhibition data (e.g., tyrosinase vs. kinase activity) may arise from assay conditions or substituent effects. For example, bromine’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets but reduce solubility. To resolve contradictions:
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-311+G**) can map electron density on the pyridyl ring. Bromine at C3 and C5 positions deactivates the ring, making C2-amine less reactive. However, the ethanolamine group may facilitate NAS at C6 via hydrogen-bond stabilization of transition states. Experimental validation using isotopic labeling (e.g., ¹⁵N) or kinetic studies (Eyring plots) is critical .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible bioassays?
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress.
- Design of experiments (DoE) : Optimize variables (temperature, catalyst loading) via response surface methodology.
- Quality control : Implement HPLC with a C18 column (acetonitrile/water gradient) to ensure purity >98% .
Methodological Notes
- Crystallographic refinement : SHELXL’s constraint-based approach is preferred for handling bromine’s high electron density and anisotropic displacement parameters .
- Contradiction analysis : Apply triangulation by cross-validating spectral data, computational models, and bioassay results to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
